N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
CAS No.: 951535-95-8
Cat. No.: VC11906383
Molecular Formula: C23H17ClFN3O4S
Molecular Weight: 485.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951535-95-8 |
|---|---|
| Molecular Formula | C23H17ClFN3O4S |
| Molecular Weight | 485.9 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C23H17ClFN3O4S/c1-14(29)15-5-4-6-17(11-15)26-22(30)13-28-27-23(18-7-2-3-8-20(18)25)19-12-16(24)9-10-21(19)33(28,31)32/h2-12H,13H2,1H3,(H,26,30) |
| Standard InChI Key | DJFWYYNTFHDWSN-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula, C₂₃H₁₇ClFN₃O₄S, reflects a blend of aromatic, heterocyclic, and functional groups critical to its reactivity and biological interactions. Its systematic IUPAC name, N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ⁶,2,3-benzothiadiazin-2-yl]acetamide, precisely maps its substituents:
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6-Chloro and 4-(2-fluorophenyl) substituents on the thiadiazine ring.
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An acetamide side chain linked to a 3-acetylphenyl group.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 485.9 g/mol |
| CAS Number | 951535-95-8 |
| IUPAC Name | See above |
| SMILES Notation | Not provided in sources |
| Topological Polar Surface Area | 58.56 Ų (calculated) |
Stereoelectronic Characteristics
The planar benzo[e]thiadiazine system facilitates π-π stacking with biological targets, while the 1,1-dioxido group enhances solubility through polar interactions. The 2-fluorophenyl moiety introduces steric and electronic effects that may influence receptor binding, and the 3-acetylphenyl group provides a site for hydrogen bonding or metabolic modification.
Synthesis and Purification Strategies
Reaction Pathways
Synthesis typically involves sequential functionalization of the thiadiazine core, though specific protocols are proprietary. A hypothetical multi-step route could include:
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Thiadiazine Ring Formation: Condensation of o-aminothiophenol derivatives with chloroacetyl chloride.
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Sulfonation: Oxidation to introduce the 1,1-dioxide moiety.
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Friedel-Crafts Acylation: Attachment of the 3-acetylphenyl group.
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Amide Coupling: Reaction with 2-(6-chloro-4-(2-fluorophenyl)thiadiazinyl)acetic acid using carbodiimide reagents.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Chloroacetyl chloride, base | Thiadiazine ring closure |
| 2 | H₂O₂, acetic acid, 60°C | Sulfone group introduction |
| 3 | AlCl₃, acetyl chloride | Acetylphenyl substitution |
| 4 | EDC/HOBt, DMF | Amide bond formation |
Purification Techniques
Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are employed to isolate the product, given the compound’s moderate polarity. Recrystallization from ethanol/water mixtures may further enhance purity.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
While direct studies are lacking, structural analogs of benzo[e]thiadiazines exhibit activity against:
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Kinases: The planar aromatic system may intercalate into ATP-binding pockets.
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G Protein-Coupled Receptors (GPCRs): Fluorinated aryl groups mimic endogenous ligand pharmacophores.
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Bacterial Enzymes: Sulfone groups disrupt microbial redox systems.
Structure-Activity Relationships (SAR)
Key substituent effects include:
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6-Chloro: Enhances lipophilicity and target affinity.
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2-Fluorophenyl: Balances electron-withdrawing effects and metabolic stability.
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Acetamide Side Chain: Modulates solubility and bioavailability.
Pharmacokinetic and Toxicological Considerations
Predicted ADMET Profiles
Computational models suggest:
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Absorption: High gastrointestinal permeability (Log P ≈ 2.8).
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Metabolism: Susceptible to cytochrome P450-mediated oxidation at the acetyl group.
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Toxicity: Potential hepatotoxicity due to reactive metabolite formation.
Table 3: In Silico ADMET Predictions
| Parameter | Prediction |
|---|---|
| Log P | 2.8 (consensus) |
| Water Solubility | 0.176 mg/mL (ESOL model) |
| CYP3A4 Inhibition | Unlikely |
| hERG Inhibition | Low risk |
Challenges and Future Directions
Research Gaps
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Target Identification: Proteomic screening needed to confirm binding partners.
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In Vivo Efficacy: Lack of animal model data.
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Formulation: Poor aqueous solubility may limit bioavailability.
Synthetic Optimization
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Stereoselective Synthesis: Unresolved chirality at C-2 and C-3 positions.
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Prodrug Design: Masking the acetyl group to enhance absorption.
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